molecular formula C22H26N4O B4536103 N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea

Cat. No. B4536103
M. Wt: 362.5 g/mol
InChI Key: DCEGERCLUDNUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole-based urea derivatives, which have been found to exhibit various biological activities.

Scientific Research Applications

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has been found to exhibit various biological activities, making it a promising candidate for therapeutic applications. Some of the scientific research applications of this compound include:
1. Anti-inflammatory activity: Studies have shown that this compound has potent anti-inflammatory activity, making it a potential treatment for inflammatory diseases.
2. Anticancer activity: N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
3. Antioxidant activity: This compound has also been found to exhibit antioxidant activity, which can protect against oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea is not fully understood. However, studies have suggested that this compound may exert its biological activities through various mechanisms, including:
1. Inhibition of NF-κB signaling pathway: This compound has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
2. Induction of apoptosis: N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has been found to induce apoptosis in cancer cells by activating the caspase cascade.
3. Scavenging of free radicals: This compound has also been found to scavenge free radicals, which can prevent oxidative damage to cells.
Biochemical and Physiological Effects:
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has been found to exhibit various biochemical and physiological effects, including:
1. Reduction of pro-inflammatory cytokines: This compound has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases.
2. Inhibition of cell proliferation: N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has been found to inhibit cell proliferation in various cancer cell lines.
3. Protection against oxidative stress: This compound has also been found to protect against oxidative stress-related damage by scavenging free radicals.

Advantages and Limitations for Lab Experiments

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent biological activity: This compound has been found to exhibit potent biological activity, making it a promising candidate for therapeutic applications.
2. Easy synthesis: The synthesis of this compound is relatively easy and can be carried out using standard laboratory techniques.
3. Low toxicity: N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has been found to have low toxicity, making it safe for use in lab experiments.
Limitations:
1. Limited solubility: This compound has limited solubility in water, which can make it difficult to work with in certain lab experiments.
2. Lack of in vivo studies: There is a lack of in vivo studies on this compound, which limits its potential therapeutic applications.
3. Limited information on mechanism of action: The mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea, including:
1. In vivo studies: More in vivo studies are needed to determine the potential therapeutic applications of this compound.
2. Optimization of synthesis method: The synthesis method of this compound can be optimized to improve yield and solubility.
3. Structure-activity relationship studies: Structure-activity relationship studies can be carried out to identify the key structural features responsible for the biological activity of this compound.
4. Combination therapy: N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea can be used in combination with other drugs to improve therapeutic efficacy.
In conclusion, N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea is a promising compound that exhibits potent biological activity and has potential therapeutic applications. Further research is needed to fully understand the mechanism of action and to determine its potential in vivo applications.

properties

IUPAC Name

1-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-(2,3-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-14-10-8-12-20(16(14)3)23-22(27)24-21-17(4)25-26(18(21)5)13-19-11-7-6-9-15(19)2/h6-12H,13H2,1-5H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEGERCLUDNUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(2,3-dimethylphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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